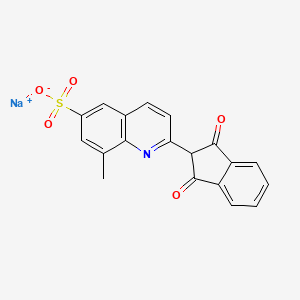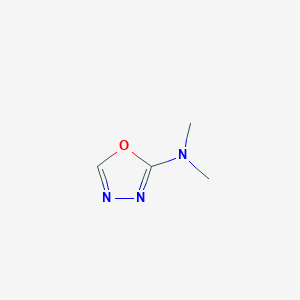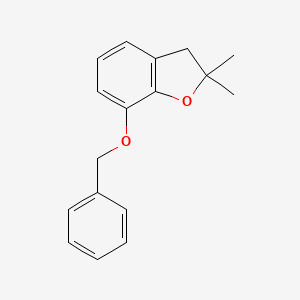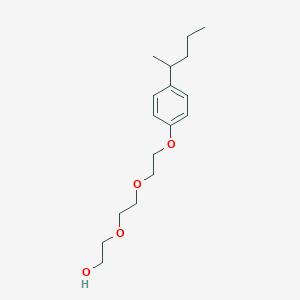
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is an organic compound characterized by its complex structure, which includes a phenoxy group substituted with a pentan-2-yl chain and multiple ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Pentan-2-yl)phenol. This can be achieved through the alkylation of phenol with 2-pentanol in the presence of an acid catalyst.
Etherification: The next step involves the etherification of 4-(Pentan-2-yl)phenol with ethylene oxide to introduce the ethoxy groups. This reaction is typically carried out under basic conditions using a strong base like sodium hydroxide.
Further Etherification: The intermediate product is then subjected to further etherification with additional ethylene oxide to achieve the desired structure of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals, including lubricants, detergents, and coatings.
Mécanisme D'action
The mechanism by which 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol exerts its effects depends on its application:
Surfactant Properties: The compound can reduce surface tension and form micelles, which is useful in emulsification and solubilization processes.
Drug Delivery: In drug delivery systems, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethanol: Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.
2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol: Another similar compound with a nonyl group instead of a pentan-2-yl group.
Uniqueness
2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is unique due to its specific alkyl chain and multiple ethoxy groups, which confer distinct properties such as solubility, reactivity, and surfactant behavior. These characteristics make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
89231-20-9 |
|---|---|
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[2-[2-(4-pentan-2-ylphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O4/c1-3-4-15(2)16-5-7-17(8-6-16)21-14-13-20-12-11-19-10-9-18/h5-8,15,18H,3-4,9-14H2,1-2H3 |
Clé InChI |
PHEVBSIRSCPWLL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1=CC=C(C=C1)OCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


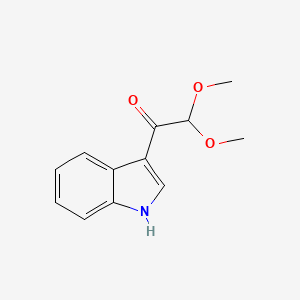
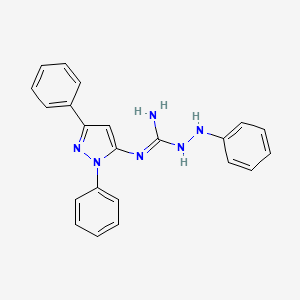
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
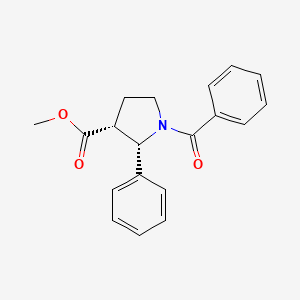
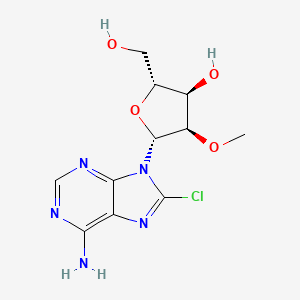
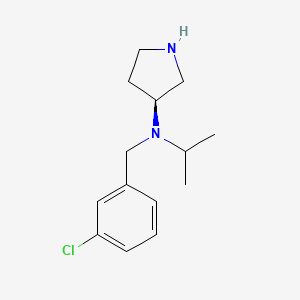
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
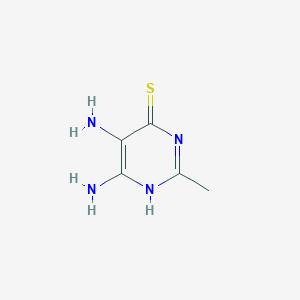
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
